Alamethicin
Overview
Description
Alamethicin is a peptide antibiotic produced by the fungus Trichoderma viride, known for its ability to form voltage-gated ion channels in biological membranes. It consists of 20 amino acid residues and has been extensively studied as a model for understanding the behavior of ion channels . Alamethicin's structure is characterized by a significant α-helical content with a bend at an internal proline residue, making it highly amphipathic . This amphipathic nature is crucial for its function as it allows the molecule to interact with lipid bilayers and form ion channels .
Synthesis Analysis
The primary structure of alamethicin has been determined to be a cyclic peptide with 18 residues, including unique amino acids such as α-aminoisobutyric acid and a free carboxyl group at the end of the sequence . The synthesis of alamethicin involves the formation of a peptide bond between the imino group of proline-1 and the gamma-carboxyl group of glutamic acid-17, creating a cyclic structure . Synthetic analogues of alamethicin have been used to test hypotheses about its mode of action, leading to insights into the structure-function relationship of this peptide .
Molecular Structure Analysis
The molecular conformation of alamethicin has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations. The crystal structure of alamethicin reveals an α-helical conformation with a bend due to the presence of an internal proline residue . NMR studies in solution have shown that the C-terminal dipeptide adopts an extended conformation, while the rest of the molecule maintains a structure similar to that observed in the crystal . Molecular dynamics simulations suggest that the helical structure of alamethicin is stabilized when bound to the surface of a lipid bilayer .
Chemical Reactions Analysis
Alamethicin's interaction with lipid bilayers is a key aspect of its function. It is known to form ion channels by integrating into the membrane and undergoing conformational changes in response to voltage changes . The peptide can induce the biosynthesis of volatile compounds in plants, demonstrating its ability to elicit complex biochemical reactions . The interaction with lipid bilayers and the subsequent formation of ion channels are essential for its antibiotic activity.
Physical and Chemical Properties Analysis
Alamethicin exhibits a high lipid solubility and specific interactions with phospholipids in artificial systems . Its conformational properties are highly solvent-dependent, with a tendency to assume a more compact conformation in hydrophobic environments, which is believed to be significant for its action on bilayer membranes . Alamethicin channels are slightly cation-selective and their stability varies with the ionic strength of the solution . The peptide's conformation in oriented phospholipid bilayers has been determined to be largely linear and alpha-helical, spanning the membrane with a slight tilt .
Scientific Research Applications
Antimicrobial Peptide Studies
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : Alamethicin (ALM) is an antimicrobial peptide frequently employed in studies of the mechanism of action of pore-forming molecules .
- Methods of Application : Advanced techniques of solid-state NMR spectroscopy (SSNMR) are used in these studies, as they are capable of describing the alignment of helical peptides, such as ALM, in lipid bilayers . The plane-wave density-functional theory (PW DFT) of the solid-phase geometry and related spectral parameters of ALM are also used .
- Results or Outcomes : The analysis of SSNMR measurements can benefit from fully periodic calculations. The PW DFT calculations are used to obtain the structure of desolvated crystalline ALM and predict the NMR chemical shift tensors (CSTs) of its nuclei .
Elicitor of Volatile Biosynthesis and Tendril Coiling
- Scientific Field : Plant Physiology .
- Application Summary : Alamethicin (ALA), a voltage-gated, ion channel-forming peptide mixture from Trichoderma viride, is a potent elicitor of the biosynthesis of volatile compounds in lima bean (Phaseolus lunatus) .
- Methods of Application : ALA induces the biosynthesis of volatile compounds principally via the octadecanoid-signaling pathway . ALA also up-regulates salicylate biosynthesis .
- Results or Outcomes : The massive up-regulation of the SA-pathway (90-fold) interferes with steps in the biosynthetic pathway downstream of 12-oxophytodienoic acid and thereby reduces the pattern of emitted volatiles to compounds previously shown to be induced by early octadecanoids . ALA also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .
Activation of UGTs in Human Liver Microsomes
- Scientific Field : Pharmacology .
- Application Summary : Alamethicin, a pore-forming peptide, was used to activate UGTs in human liver microsomes .
- Methods of Application : An alamethicin-microsomal activated system in which both CYPs and UGTs were active can be used for studies of metabolic stability and in vitro metabolite profiling .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
Alamethicin is an antimicrobial peptide that is frequently employed in studies of the mechanism of action of pore-forming molecules . Advanced techniques of solid-state NMR spectroscopy (SSNMR) are important in these studies, as they are capable of describing the alignment of helical peptides, such as Alamethicin, in lipid bilayers . This suggests that Alamethicin could be a valuable tool in future research into antimicrobial peptides and their mechanisms of action .
properties
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54+,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSQOCGTJHDIL-SLKIUSOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N22O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamamide, N-acetyl-2-methylalanyl-L-prolyl-2-methylalanyl-L-alanyl-2-methylalanyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-valyl-2-methylalanylglycyl-L-leucyl-2-methylalanyl-L-prolyl-L-valyl-2-methylalanyl-2-methylalanyl-L-alpha-glutamyl-N1-(1-(hydroxymethyl)-2-phenylethyl)-, (S)- | |
CAS RN |
27061-78-5 | |
Record name | Alamethicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.